

An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-4-thiouridine

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoro-4-thiouridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **2'-Deoxy-2'-fluoro-4-thiouridine**, a modified nucleoside with significant potential in antiviral and anticancer research. This document details its chemical structure, methods for its synthesis, and its characterization through spectroscopic techniques. Furthermore, it explores its biological activities, including its mechanism of action, by drawing on data from closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of this compound.

Chemical Structure and Identification

2'-Deoxy-2'-fluoro-4-thiouridine is a pyrimidine nucleoside analogue characterized by the presence of a fluorine atom at the 2' position of the deoxyribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base.

Identifier	Value
Molecular Formula	C ₉ H ₁₁ FN ₂ O ₄ S[1]
SMILES	F[C@H]1--INVALID-LINK-- [C@H]1O">C@@HN2C(=O)NC(=S)C=C2[1]
CAS Number	10212-16-5[1]

Synthesis and Characterization

While a specific, detailed synthesis protocol for **2'-Deoxy-2'-fluoro-4-thiouridine** is not readily available in a single source, a plausible synthetic route can be devised based on established methods for the synthesis of related 2'-deoxy-2'-fluoro-nucleosides and 4-thiouridine derivatives. The general strategy involves the coupling of a protected 2-deoxy-2-fluoro-ribofuranose derivative with a silylated 4-thiouracil base, followed by deprotection.

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-4-thiouridine

This protocol is a representative procedure based on analogous syntheses.[2][3]

Step 1: Preparation of a Protected 2-Deoxy-2-fluoro-arabinofuranosyl Intermediate

A suitable starting material, such as 1,3,5-tri-O-benzoyl- α -D-ribofuranose, can be fluorinated at the 2'-position using an appropriate fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is then purified.

Step 2: Thiation of Uracil

Uracil is converted to 4-thiouracil. A common method for this transformation is the treatment of a protected uridine derivative with Lawesson's reagent, followed by deprotection.

Step 3: Glycosylation

The protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is coupled with silylated 4-thiouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl

trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Silyl-Hilbert-Johnson reaction, forms the N-glycosidic bond.

Step 4: Deprotection

The protecting groups on the sugar and base moieties are removed under appropriate conditions, typically using ammoniacal methanol, to yield the final product, **2'-Deoxy-2'-fluoro-4-thiouridine**. The product is then purified using chromatographic techniques.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific NMR data for **2'-Deoxy-2'-fluoro-4-thiouridine** is not published, the expected ^1H and ^{13}C NMR spectra would show characteristic shifts for the fluoro-sugar and thiouracil moieties. For comparison, the ^1H -NMR spectrum of the related 5-fluoro-4-thio-2'-deoxyuridine in DMSO- d_6 shows an exchangeable NH proton signal in the range of δ 12.68–13.10 ppm, which is indicative of the thiocarbonyl group.

[4]

Mass Spectrometry (MS): The molecular weight of **2'-Deoxy-2'-fluoro-4-thiouridine** can be confirmed by mass spectrometry. The analysis of related fluorinated nucleosides has shown that techniques like electrospray ionization (ESI) can be effectively used for their characterization.

Biological Activity and Mechanism of Action

The biological activities of **2'-Deoxy-2'-fluoro-4-thiouridine** have not been extensively reported. However, data from closely related analogues provide strong indications of its potential as an antiviral and antitumor agent.

Antiviral Activity

A close analogue, the phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl- β -D-4'-thiouridine, has demonstrated activity against the Hepatitis C virus (HCV) replicon.[5]

Compound	Virus	Assay	EC ₅₀ (μM)
Phosphoramidate of 2'-deoxy-2'-fluoro-2'- C-methyl-β-d-4'- thiouridine	Hepatitis C Virus	Replicon Assay	2.99[5][6]

Antitumor Activity

The related compound, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), has shown significant antitumor activity. It inhibits the in vitro growth of various human cancer cell lines, including those from gastric and colorectal carcinomas.[7] The proposed mechanism of action for 4'-thio-FAC is the inhibition of cellular DNA synthesis through the potent inhibition of DNA polymerase alpha by its triphosphate form.[8][9] This suggests that **2'-Deoxy-2'-fluoro-4-thiouridine**, upon intracellular phosphorylation, could act as a chain terminator in DNA synthesis, leading to cytotoxic effects in cancer cells.

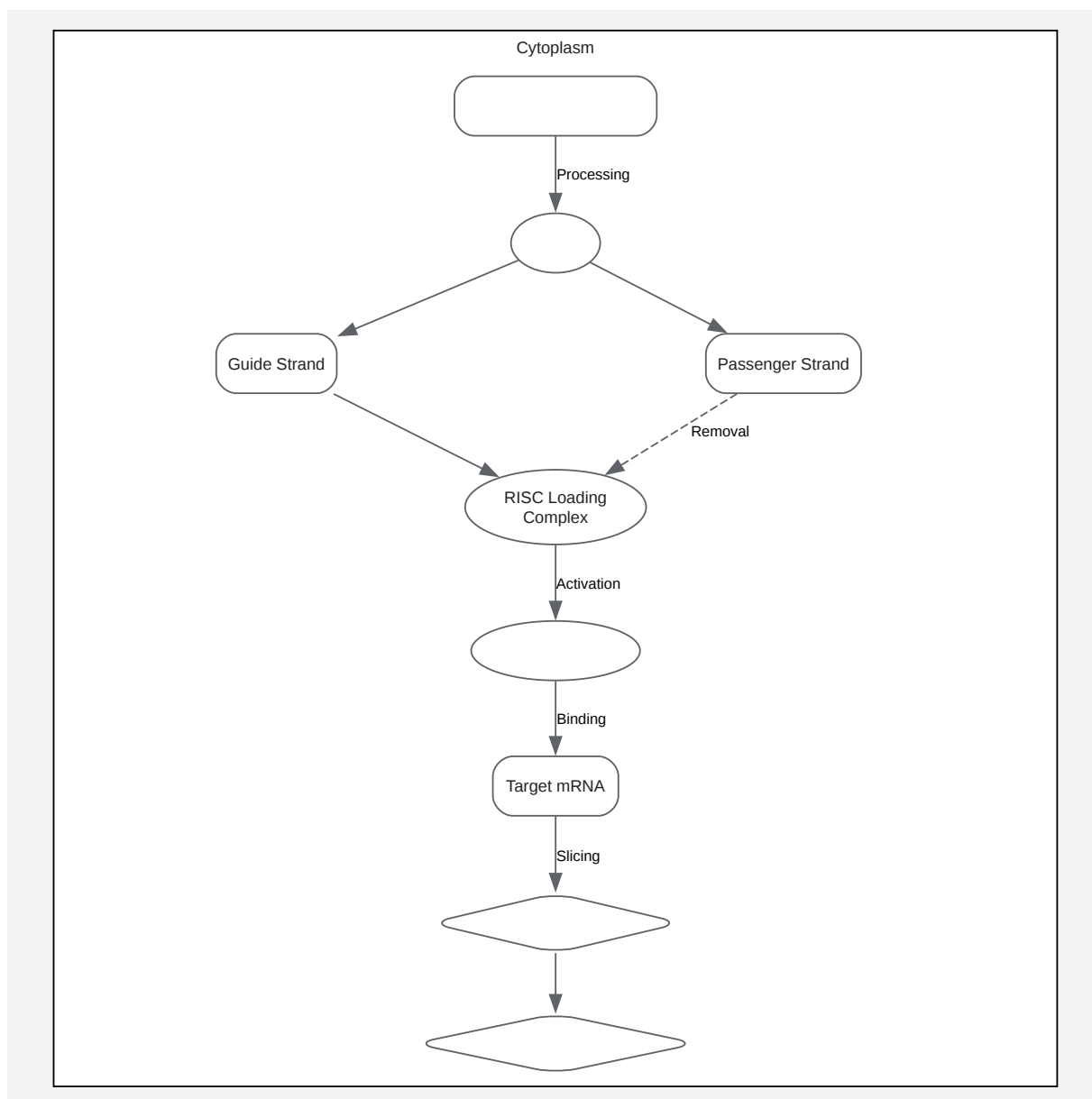
Mechanism of Action: RNA Interference

When incorporated into oligonucleotides, 2'-fluoro modified nucleosides have been shown to be well-tolerated and can enhance the stability and efficacy of small interfering RNAs (siRNAs) in the RNA interference (RNAi) pathway.[10] The 2'-fluoro modification helps to lock the sugar pucker in a conformation that is favorable for binding to the target mRNA and interaction with the RNA-induced silencing complex (RISC).[10]

Signaling Pathway and Experimental Workflow Visualization

RNA Interference (RNAi) Pathway

The following diagram illustrates the general mechanism of RNA interference, a pathway that can be harnessed by oligonucleotides containing **2'-Deoxy-2'-fluoro-4-thiouridine**.



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